N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-S-methyl-D-cysteine
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Overview
Description
2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a chlorinated, methoxylated, and methylated chromen-2-one core, which is linked to an acetamido group and a propanoic acid moiety with a methylsulfanyl substituent.
Preparation Methods
The synthesis of 2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst.
Chlorination and methoxylation: The chromen-2-one core is then chlorinated and methoxylated using appropriate reagents such as thionyl chloride and methanol.
Acetamidation: The chlorinated and methoxylated chromen-2-one is then reacted with acetic anhydride and ammonia to introduce the acetamido group.
Introduction of the propanoic acid moiety: This step involves the reaction of the acetamido intermediate with a suitable propanoic acid derivative, such as methyl 3-(methylsulfanyl)propanoate, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorinated position on the chromen-2-one core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: The acetamido and ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar compounds to 2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID include other coumarin derivatives with various substitutions on the chromen-2-one core. These compounds may differ in their biological activities and chemical reactivity based on the nature and position of the substituents. For example:
4-Methylcoumarin: Lacks the chlorination and methoxylation, resulting in different biological properties.
7-Hydroxycoumarin: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
6-Chlorocoumarin: Similar chlorination but lacks the acetamido and propanoic acid moieties, leading to different applications.
The uniqueness of 2-[2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18ClNO6S |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(2S)-2-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H18ClNO6S/c1-8-9-4-11(18)14(24-2)6-13(9)25-17(23)10(8)5-15(20)19-12(7-26-3)16(21)22/h4,6,12H,5,7H2,1-3H3,(H,19,20)(H,21,22)/t12-/m1/s1 |
InChI Key |
JKTGPLWTWVERMA-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N[C@H](CSC)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC(CSC)C(=O)O |
Origin of Product |
United States |
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